4'-Phenoxy-2,2,2-trifluoroacetophenone
Description
4'-Phenoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a phenoxy substituent at the para position of the acetophenone ring and three fluorine atoms on the adjacent carbonyl carbon. Its molecular formula is C₁₄H₉F₃O₂, with a molecular weight of 278.22 g/mol (estimated from structural analogs in and ).
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUPYEQECLOWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375127 | |
| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70783-32-3 | |
| Record name | 2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Phenoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4-phenoxybenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoroacetic anhydride and (trifluoromethyl)trimethylsilane in the presence of a base such as cesium fluoride and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere at elevated temperatures (around 120°C) for several hours, resulting in the formation of the desired product with a high yield .
Chemical Reactions Analysis
4’-Phenoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the phenoxy group can be replaced by other substituents.
Cycloaddition: It can form hydrazone derivatives that participate in [3+2] cycloaddition reactions with nitrile ylides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4'-Phenoxy-2,2,2-trifluoroacetophenone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various fluorinated compounds which are essential in the development of pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups enhances the biological activity of synthesized molecules.
Pharmaceuticals
Due to its unique structure, this compound has been studied for its potential pharmaceutical applications. It is involved in the synthesis of novel drug candidates that exhibit enhanced efficacy and reduced toxicity. Research indicates that derivatives of this compound show promise as anti-inflammatory agents and in cancer therapy.
Material Science
In material science, this compound is used to develop advanced materials such as fluorinated polymers. These materials exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications.
Case Study 1: Fluorinated Drug Development
A study conducted by researchers at a prominent university explored the use of this compound in synthesizing a new class of anti-cancer drugs. The results indicated that compounds derived from this precursor demonstrated significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells.
Case Study 2: Polymer Synthesis
Another research project focused on using this compound to create high-performance fluorinated polymers. The polymers showed remarkable thermal stability and were tested for use in electronic devices and protective coatings. The findings highlighted the potential for these materials in enhancing device longevity and performance under extreme conditions.
Mechanism of Action
The mechanism of action of 4’-Phenoxy-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key properties of 4'-Phenoxy-2,2,2-trifluoroacetophenone with similar trifluoroacetophenone derivatives:
Key Observations :
- Electron Effects : The trifluoromethyl group strongly withdraws electrons, enhancing the ketone's electrophilicity. Substituents like methoxy (electron-donating) slightly counteract this effect, while bromo (electron-withdrawing) amplifies it .
- Steric Influence: Bulky groups (e.g., phenoxy, tert-butylphenyl) hinder nucleophilic attacks, affecting reaction kinetics. For example, 2,2,2-trifluoroacetophenone undergoes hydroboration in 15 minutes at room temperature, whereas sterically hindered analogs may require longer reaction times .
Biological Activity
4'-Phenoxy-2,2,2-trifluoroacetophenone (CAS No. 70783-32-3) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C14H9F3O2
- Molecular Weight : 266.22 g/mol
- Structure : The compound features a trifluoroacetophenone moiety with a phenoxy group, contributing to its unique properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study examining various derivatives of trifluoroacetophenones, this compound showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). The mechanism appears to involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways.
Cytotoxicity and Apoptosis Induction
In cancer research, this compound has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The apoptosis was confirmed through Annexin V staining and caspase activation assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism of action involves the activation of intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Studies
-
Study on Antibacterial Efficacy :
A comprehensive study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various trifluoroacetophenone derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and suggested further exploration for clinical applications in treating infections caused by multidrug-resistant organisms . -
Anti-inflammatory Mechanism Investigation :
Research conducted at a leading university investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated significant reductions in inflammatory markers and provided insights into its potential therapeutic role in inflammatory diseases . -
Cancer Cell Line Studies :
A recent publication focused on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound could be a viable candidate for further development as an anticancer drug due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for 4'-Phenoxy-2,2,2-trifluoroacetophenone, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution of a trifluoromethyl acetophenone precursor with phenoxide derivatives. For analogous compounds like 4’-(2,4-Difluorophenoxy)acetophenone, synthesis is achieved via coupling reactions under controlled pH (pH 4–6) and copper sulfate catalysis . Adapting this, this compound synthesis may require substituting 2,4-difluoroaniline with a trifluoromethyl-substituted precursor. Post-reaction purification via reduced-pressure rectification and solvent extraction (e.g., benzene) is critical to isolate the product . Optimization should focus on stoichiometric ratios, temperature (e.g., 60–80°C), and catalyst loading to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of GC-MS (to verify molecular weight and fragmentation patterns) and NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm the trifluoromethyl and phenoxy substituents. For example, ¹⁹F NMR can distinguish between meta/para fluorine environments . High-resolution mass spectrometry (HRMS) provides exact mass validation. Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, using reverse-phase C18 columns and acetonitrile/water gradients.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., benzene derivatives) .
- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for fluorinated compounds.
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The -CF₃ group activates the aromatic ring toward nucleophilic attack at the para position due to its strong electron-withdrawing effect. For example, in 4’-Fluoroacetophenone derivatives, fluorine substitution directs nucleophiles to specific positions . To study this, conduct kinetic experiments with varying nucleophiles (e.g., amines, thiols) and monitor reaction progress via TLC or in situ IR. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distributions .
Q. What strategies can resolve contradictory data in oxidation studies of this compound?
- Methodological Answer : Contradictions may arise from competing oxidation pathways (e.g., ketone vs. aryl ring oxidation). For analogous compounds, iodine/DMSO systems produce arylglyoxal intermediates, but side reactions can occur with over-oxidation . To resolve discrepancies:
- Use controlled atmosphere reactors (e.g., O₂ vs. N₂) to isolate oxidation pathways.
- Employ LC-MS to track intermediate species and EPR to detect radical intermediates.
- Compare results with computational simulations (e.g., Gaussian) to validate proposed mechanisms.
Q. How can computational tools predict retrosynthetic pathways for this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes. For example, template-based models prioritize precursors like trifluoroacetophenone and phenoxy halides . Validate predictions by synthesizing proposed intermediates and confirming their reactivity via DSC (thermal stability) and NMR. Adjust model parameters (e.g., "plausibility threshold" >0.5) to balance feasibility and innovation .
Q. What analytical techniques are optimal for studying degradation products of this compound under hydrolytic conditions?
- Methodological Answer :
- Accelerated Hydrolysis : Expose the compound to acidic (HCl) and basic (NaOH) conditions at elevated temperatures (40–80°C).
- Detection : Use LC-QTOF-MS to identify hydrolyzed products (e.g., phenolic acids or fluorinated byproducts).
- Kinetics : Monitor degradation rates via UV-Vis spectroscopy (λ = 270 nm for aromatic systems) and fit data to first-order models.
- Stability Mapping : Correlate pH and temperature with degradation profiles to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
